molecular formula C25H22ClNO4 B14457113 Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate CAS No. 72120-17-3

Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate

Cat. No.: B14457113
CAS No.: 72120-17-3
M. Wt: 435.9 g/mol
InChI Key: DGQZGRIBSTXBJK-UHFFFAOYSA-N
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Description

Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate is a complex organic compound with a unique structure that includes cyano, hydroxyphenoxy, chlorophenyl, and methylbutanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(2-hydroxyphenoxy)benzaldehyde with 2-(4-chlorophenyl)-3-methylbutanoic acid in the presence of a cyano group donor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenoxy group can yield quinone derivatives, while reduction of the cyano group can produce amine derivatives.

Scientific Research Applications

Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and hydroxyphenoxy groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

72120-17-3

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

[cyano-[3-(2-hydroxyphenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate

InChI

InChI=1S/C25H22ClNO4/c1-16(2)24(17-10-12-19(26)13-11-17)25(29)31-23(15-27)18-6-5-7-20(14-18)30-22-9-4-3-8-21(22)28/h3-14,16,23-24,28H,1-2H3

InChI Key

DGQZGRIBSTXBJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3O

Origin of Product

United States

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